molecular formula C7H4BrFN2O2S B2557035 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride CAS No. 2138179-83-4

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride

Cat. No.: B2557035
CAS No.: 2138179-83-4
M. Wt: 279.08
InChI Key: OKFPGQJYFVNPKY-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of bromine and sulfonyl fluoride functional groups further enhances its reactivity and potential utility in various chemical reactions.

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFPGQJYFVNPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation and fluorination steps. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides in the presence of a base. The final fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and environmental compliance of the processes involved.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl fluoride group.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride involves its interaction with molecular targets such as kinases. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This covalent modification can disrupt the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
  • 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide

Uniqueness

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride functional groups, which confer distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in the design of irreversible enzyme inhibitors and other bioactive molecules .

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